molecular formula C19H22BrClN4O2 B2985283 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone CAS No. 477860-47-2

4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone

Cat. No.: B2985283
CAS No.: 477860-47-2
M. Wt: 453.77
InChI Key: HDCLADNWRUKRNL-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone features a pyridazinone core with three critical substituents:

  • Position 4: A bromine atom, which is electron-withdrawing and influences electrophilicity.
  • Position 2: A substituted ethyl group containing a 4-chlorophenyl ring and a methoxyimino moiety.
  • Position 5: A cyclohexylamino group, contributing steric hindrance and lipophilicity.

The compound’s structural complexity suggests applications in medicinal chemistry or agrochemicals, though direct biological data are absent in the provided evidence.

Properties

IUPAC Name

4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-(cyclohexylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN4O2/c1-27-24-17(13-7-9-14(21)10-8-13)12-25-19(26)18(20)16(11-22-25)23-15-5-3-2-4-6-15/h7-11,15,23H,2-6,12H2,1H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLADNWRUKRNL-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)NC2CCCCC2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)NC2CCCCC2)Br)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C19H22BrClN4O2
  • Molecular Weight : 453.76 g/mol
  • CAS Number : 477860-47-2
  • Boiling Point : Approximately 514.0 °C (predicted)
  • Density : 1.49 g/cm³ (predicted)

These properties indicate that the compound is a stable organic molecule with potential for various applications in drug development.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that pyridazinone derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of carrageenan-induced paw edema in animal models, suggesting a mechanism similar to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Analgesic Activity

In vivo studies have reported that certain pyridazinone derivatives possess analgesic properties. For example, the compound's ability to reduce pain responses in models such as the p-benzoquinone-induced writhing test indicates its potential utility as an analgesic agent .

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in various studies. It has shown efficacy against several bacterial strains, suggesting that it may function by inhibiting bacterial growth or disrupting cell wall synthesis .

Anticancer Activity

Recent investigations into the cytotoxic effects of pyridazinones have revealed promising results against cancer cell lines. For instance, certain derivatives have exhibited significant cytotoxicity against Hep-G2 cancer cells, with IC50 values comparable to established chemotherapeutics like Paclitaxel .

Summary of Research Findings

Activity Type Tested Compounds Effects Observed Reference
Anti-inflammatoryPyridazinone analogs>50% inhibition of paw edema
AnalgesicVarious derivativesPain reduction in writhing test
AntimicrobialSelected derivativesEffective against multiple bacterial strains
AnticancerPyridazinonesCytotoxicity against Hep-G2 (IC50 = 14.80 µM)

Case Studies

  • Anti-inflammatory Efficacy : A study compared the anti-inflammatory effects of a series of pyridazinones with diclofenac, revealing that some compounds inhibited inflammation similarly without causing gastric lesions .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using L929 fibroblast cells, where one derivative exhibited complete cell death at higher concentrations while another showed no significant cytotoxicity, indicating a potential therapeutic window for selective targeting .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Spectral Properties

The following table summarizes key pyridazinone derivatives and their properties:

Compound Name (Position 2, 4, 5) Molecular Formula IR (C=O, cm⁻¹) ¹H/¹³C NMR Features Source
Target Compound (Br, Ethyl[4-ClPh, MeO-N], CyHexNH) C₁₉H₂₁BrClN₄O₂* Not reported Cyclohexyl δH: 1.2–2.0 ppm; 4-ClPh aromatic signals -
10d (4-BrPh, Ethyl[4-ClPh], Pyrrolidinylcarbonyl) C₂₃H₂₁BrClN₃O₂ 1712, 1622 Pyrrolidinyl δH: 1.8–2.5 ppm; 4-BrPh δC: 120–130 ppm
10e (4-MePh, Ethyl[4-ClPh], Pyrrolidinylcarbonyl) C₂₄H₂₄ClN₃O₂ 1621 4-MePh δH: 2.3 ppm (s); δC: 20–25 ppm
4-Cl-2-(4-ClPh/MeO-N-Ethyl)-5-Pyrrolidinyl (CAS 477855-94-0) C₁₇H₁₈Cl₂N₄O₂ Not reported Pyrrolidinyl δH: 1.5–2.0 ppm; Z-configuration noted
4-Cl-5-(CyHexNH)-2-(2-oxopropyl) (CAS 477855-88-2) C₁₄H₁₉ClN₄O₂ Not reported Oxopropyl δH: 2.1–2.5 ppm; CyHexNH δC: 50–55 ppm
4-Br-2-Me-5-[(3S,5S)-Piperidinyl] (ChemSpider 71117599) C₁₇H₂₁BrN₄O Not reported Piperidinyl δH: 3.0–3.5 ppm; stereocenters at C3/C5

*Estimated molecular formula based on substituents.

Key Observations:
  • C=O Stretching : Derivatives with electron-withdrawing groups (e.g., 10d’s 4-BrPh) show higher C=O frequencies (~1712 cm⁻¹) compared to others (~1618–1622 cm⁻¹) due to increased conjugation disruption .
  • Amino Group Effects: Cyclohexylamino (CyHexNH) substituents (target compound, ) exhibit upfield shifts in ¹H NMR (1.2–2.0 ppm) due to shielding effects, contrasting with pyrrolidinyl groups (1.5–2.5 ppm) .

Physicochemical Properties

  • Isomerism: The methoxyimino group in the target compound may adopt E/Z configurations, similar to ’s (2Z)-isomer, which could influence binding specificity .
  • Molecular Weight : The target compound’s higher molecular weight (~480–500 g/mol) compared to simpler analogs (e.g., : ~300 g/mol) may limit bioavailability but improve target affinity .

Q & A

Basic: What are the common synthetic routes for this pyridazinone derivative?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or their equivalents. For example, and describe analogous syntheses using brominated intermediates and cyclization agents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C). Key steps include:

  • Step 1 : Preparation of substituted hydrazides or enamine precursors.
  • Step 2 : Cyclization to form the pyridazinone ring, often facilitated by POCl₃ or other Lewis acids.
  • Step 3 : Functionalization via nucleophilic substitution (e.g., bromination) or coupling reactions to introduce groups like the cyclohexylamino moiety .

Basic: How is the molecular structure confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction (as in ) provides unambiguous bond lengths, angles, and stereochemistry.
  • Spectroscopy : NMR (¹H/¹³C) verifies proton environments and carbon frameworks, while IR identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Mass spectrometry confirms molecular weight .

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization requires systematic parameter tuning:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps.
  • Catalysts : Lewis acids like ZnCl₂ or FeCl₃ may improve regioselectivity.
  • Temperature control : Gradual heating (e.g., reflux in THF) prevents side reactions. highlights POCl₃-mediated cyclization at 120°C as critical for achieving >80% yield in analogous pyridazinones .

Advanced: How to resolve contradictions between computational and experimental data (e.g., spectral vs. crystallographic results)?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Cross-validation : Compare NMR-derived solution-state structures with X-ray solid-state data ().
  • DFT calculations : Simulate spectra under experimental conditions to identify dominant conformers .

Advanced: What methods determine the stereochemistry of the methoxyimino group?

The (E/Z)-configuration of the methoxyimino moiety is resolved via:

  • X-ray crystallography : Direct visualization of spatial arrangement ().
  • NOE experiments : Detect through-space proton interactions in NMR to infer geometry .

Basic: What in vitro assays evaluate bioactivity?

Common assays include:

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria ( ).
  • Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates.

Advanced: How are degradation pathways under physiological conditions studied?

Degradation is analyzed via:

  • Forced degradation studies : Expose the compound to varied pH, temperature, and light.
  • Analytical tools : HPLC-MS identifies degradation products; stability-indicating methods validate shelf-life .

Basic: What purification challenges arise, and how are they addressed?

Challenges include low solubility and byproduct contamination. Solutions:

  • Column chromatography : Gradient elution with silica gel (e.g., hexane/EtOAc).
  • Recrystallization : Use solvent pairs like ethanol/water ().

Advanced: How is regioselectivity assessed in substitution reactions?

Regioselectivity is probed by:

  • Varying nucleophiles : Test primary vs. secondary amines to map reactive sites.
  • Product analysis : LC-MS and 2D NMR (e.g., HSQC) confirm substitution patterns ().

Advanced: How to address conflicting bioactivity data across studies?

Contradictions may stem from assay conditions or cell line variability. Mitigation involves:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Dose-response curves : Establish EC₅₀ values to compare potency quantitatively ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.